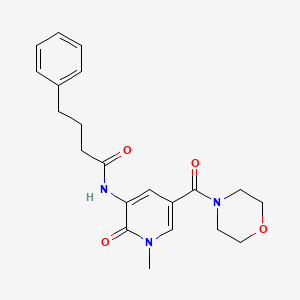

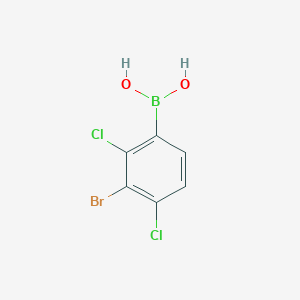

![molecular formula C21H17BrN2O2 B2937392 3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide CAS No. 255715-83-4](/img/structure/B2937392.png)

3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyridinium salt with a fluorenyl group and an aminocarbonyl group attached. Pyridinium salts are often used in organic chemistry due to their stability and reactivity . The fluorenyl group is a polycyclic aromatic hydrocarbon that is often used in the synthesis of various organic compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyridinium group, the fluorenyl group, and the aminocarbonyl group. Fluorine substitution can dramatically influence the chemical outcome of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the pyridinium group might make it soluble in water .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding

Research on related pyridinium salts, including those with 3-(aminocarbonyl) substituents, has shown significant interest in their molecular structure and hydrogen bonding capabilities. These compounds, including 1-(2-amino-2-oxoethyl)-3-carbamoylpyridin-1-ium salts with different anions, demonstrate a variety of structural formations such as tubular, ribbon, and two-dimensional grid structures through hydrogen bonding catemer motifs. This diversity is facilitated by both conventional and nonconventional hydrogen bonding, highlighting the potential of such compounds in constructing complex molecular architectures (Wu & Lee, 2012).

Organic Synthesis and Chemical Transformations

The versatility of pyridinium salts in organic synthesis is further evidenced by their role in the synthesis of aminopyrroles and imidazo[1,2-a]pyridines, which are useful in developing various pharmaceutical and materials science applications. For example, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide has been used as a building block for preparing trifluoromethyl-substituted aminopyrroles, demonstrating the utility of these compounds in synthesizing structurally complex and functionally significant molecules (Khlebnikov et al., 2018).

Hydrogen-Bonding Aggregation

The study of hydrogen-bonding aggregation in compounds such as 4-amino-1-(2-carboxyethyl)pyridinium bromide hemihydrate reveals intricate details about molecular interactions and assembly. These insights are crucial for designing new materials with specific properties, such as enhanced stability or tailored electronic characteristics (Kowalczyk et al., 2012).

Pharmacogenomics and Molecular Simulation

Recent advances have extended to the pharmacogenomics and molecular simulation of substituted pyridinium bromides. These studies offer a deeper understanding of how these compounds can interact with biological systems and have potential therapeutic applications. The synthesis and characterization of such ionic liquids, and their applications in pharmacokinetics and molecular simulations, underscore the broad applicability of pyridinium salts in drug discovery and development (Tamilarasan et al., 2023).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2.BrH/c22-21(25)16-5-3-9-23(12-16)13-20(24)15-7-8-19-17(11-15)10-14-4-1-2-6-18(14)19;/h1-9,11-12H,10,13H2,(H-,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBXLFNFEYEWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

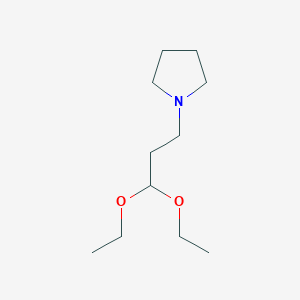

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)

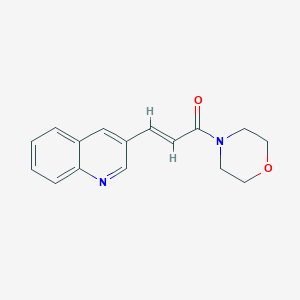

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

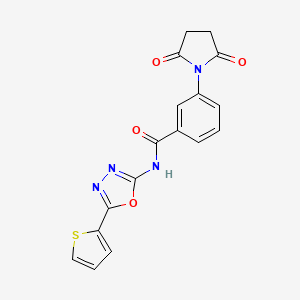

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)

![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)

![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)